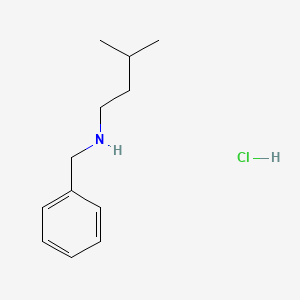

benzyl(3-methylbutyl)amine hydrochloride

Description

Historical Perspectives on Related Amine Synthesis

The synthesis of amines is a foundational aspect of organic chemistry with a rich history. Early methods often involved the reaction of ammonia (B1221849) with alkyl halides, a process that, while effective, frequently resulted in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, necessitating challenging separation procedures. keyorganics.netbiosynth.com

A significant advancement in amine synthesis was the development of reductive amination. This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the desired amine. hymasynthesis.comorganic-chemistry.org This approach offers greater control over the degree of alkylation, making it a more reliable strategy for producing secondary and tertiary amines. hymasynthesis.com Various reducing agents have been employed over the years, each with its own advantages and limitations. Early examples include the use of hydrogen gas with a metal catalyst like palladium or nickel. google.com Later, milder and more selective reagents such as sodium borohydride (B1222165) and sodium cyanoborohydride became popular. coleparmer.com A particularly significant development was the introduction of sodium triacetoxyborohydride (B8407120), which is known for its mildness and selectivity in reductive aminations. hymasynthesis.com

The synthesis of aromatic amines, such as aniline, historically relied on the reduction of nitroaromatic compounds, a method still of great industrial importance. keyorganics.net These historical methods laid the groundwork for the more sophisticated and varied synthetic routes available to chemists today.

Significance in Modern Organic Chemistry Research

In contemporary organic chemistry, the development of efficient and selective methods for C-N bond formation remains a key area of research. hymasynthesis.com Benzylamine (B48309) and its derivatives are important building blocks in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. nih.govnih.gov The benzyl (B1604629) group, in particular, can serve as a useful protecting group for amines, as it can be readily cleaved by catalytic hydrogenolysis. wikipedia.org

The synthesis of secondary amines like benzyl(3-methylbutyl)amine is often achieved through one-pot reductive amination procedures. Modern protocols utilize a variety of catalysts and reducing agents to achieve high yields and selectivity under mild conditions. google.com Research in this area focuses on developing more sustainable and atom-economical methods, often employing earth-abundant metal catalysts or even metal-free conditions. google.com

While specific research applications of benzyl(3-methylbutyl)amine hydrochloride are not widely published, its structural motifs are found in molecules with biological activity. For instance, various benzylamine derivatives have been investigated for their potential as antibacterial and antifungal agents. nih.gov The hydrochloride salt form of amines is commonly used to improve their solubility and stability for research and pharmaceutical applications.

Chemical and Physical Properties

Below are the computed properties for the free base form, N-benzyl-3-methylbutan-1-amine. The hydrochloride salt would have a higher molecular weight and different physical properties such as melting point and solubility.

| Property | Value | Source |

| Molecular Formula | C12H19N | |

| Molecular Weight | 177.29 g/mol | |

| IUPAC Name | N-benzyl-3-methylbutan-1-amine | |

| Synonyms | N-Benzyl-3-methylbutylamine, N-isoamylbenzylamine |

Spectral Data

Detailed spectral data for N-benzyl-3-methylbutan-1-amine is available through various databases.

| Spectral Data Type | Availability |

| 13C NMR | Available |

| GC-MS | Available |

| IR Spectra | Available |

Note: The data presented is for the free base N-benzyl-3-methylbutan-1-amine as found in the PubChem database.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzyl-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-11(2)8-9-13-10-12-6-4-3-5-7-12;/h3-7,11,13H,8-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEVHQJCWNAFCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4462-18-4 | |

| Record name | Benzenemethanamine, N-(3-methylbutyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4462-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Route Optimization

Established and Classical Synthetic Pathways

Traditional synthesis of benzyl(3-methylbutyl)amine hydrochloride primarily relies on two robust and widely utilized methodologies: reductive amination and direct amine alkylation. These methods are valued for their reliability and broad applicability.

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis. The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. For the synthesis of benzyl(3-methylbutyl)amine, this strategy involves the condensation of benzaldehyde (B42025) with 3-methylbutylamine (isoamylamine).

The reaction proceeds in two main steps:

Imine Formation: Benzaldehyde reacts with 3-methylbutylamine under neutral or weakly acidic conditions to form the corresponding N-benzylidene-3-methylbutylamine, an imine intermediate. The removal of the water byproduct can drive this equilibrium-controlled reaction forward.

Reduction: The imine intermediate is subsequently reduced to form the secondary amine, benzyl(3-methylbutyl)amine. A variety of reducing agents can be employed for this step, each with specific advantages regarding selectivity, reactivity, and handling.

Common reducing agents used in reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) is also a widely used industrial method. The choice of reducing agent is critical; for instance, NaBH₃CN is particularly effective because it is selective for the protonated imine (iminium ion) over the starting aldehyde, allowing for a one-pot reaction where all reagents can be mixed together.

Following the successful synthesis of the free base, the final step involves its conversion to the hydrochloride salt by treatment with hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or isopropanol, leading to the precipitation of the final product.

| Reducing Agent | Typical Reaction Conditions | Key Advantages | Considerations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, Stepwise addition (imine formation first) | Inexpensive, readily available. | Can reduce the starting aldehyde if not controlled. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7, One-pot reaction | Selective for iminium ions over carbonyls. | Highly toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), One-pot reaction | Mild, non-toxic, highly effective for various substrates. | More expensive than other borohydrides. |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol or Methanol, H₂ atmosphere (from balloon to high pressure) | High atom economy, clean reaction, scalable. | Requires specialized hydrogenation equipment. |

A second classical approach is the direct N-alkylation of a primary amine with an alkyl halide. This nucleophilic substitution reaction can be performed in two ways to achieve the target molecule:

Route A: Reacting 3-methylbutylamine with benzyl (B1604629) chloride.

Route B: Reacting benzylamine (B48309) with a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane).

In both routes, a base is required to neutralize the hydrogen halide formed during the reaction. A significant challenge in this method is controlling the selectivity, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of the tertiary amine, dibenzyl(3-methylbutyl)amine or benzyl-bis(3-methylbutyl)amine, as a significant byproduct.

To mitigate this, reaction conditions must be carefully controlled. Using a large excess of the starting amine can favor mono-alkylation. Alternatively, specialized bases like cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH) have been shown to promote selective mono-N-alkylation over dialkylation. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).

Once the benzyl(3-methylbutyl)amine free base is synthesized and purified to remove any unreacted starting materials and over-alkylation byproducts, it is converted to the hydrochloride salt as described previously.

| Alkylation Strategy | Reactants | Common Base | Potential Issues |

|---|---|---|---|

| Route A | 3-Methylbutylamine + Benzyl Chloride | K₂CO₃, Et₃N, or Cs₂CO₃ | Over-alkylation to tertiary amine; purification challenges. |

| Route B | Benzylamine + 1-Bromo-3-methylbutane | K₂CO₃, Et₃N, or Cs₂CO₃ | Over-alkylation; potential for elimination side reactions with the alkyl halide. |

Novel and Sustainable Synthesis Approaches

Recent advances in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methods. These novel approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy, aligning with the principles of green chemistry.

While benzyl(3-methylbutyl)amine hydrochloride is an achiral molecule, the methodologies of asymmetric synthesis are highly relevant for producing chiral analogues, which are of great interest in pharmaceutical development. Asymmetric reductive amination can be achieved by using chiral catalysts or auxiliaries to induce stereoselectivity. researchgate.net

Enzymatic methods, employing enzymes such as imine reductases (IREDs) or reductive aminases (RedAms), have emerged as powerful tools for the synthesis of chiral amines with very high enantioselectivity. researchgate.net These biocatalytic reactions are conducted in aqueous media under mild conditions, representing a significant advancement in green chemistry. researchgate.net Organocatalysis, using small chiral organic molecules like chiral secondary amines (e.g., MacMillan's or Jørgensen's catalysts), can also catalyze the enantioselective formation of C-N bonds. nih.govresearchgate.netmdpi.com

The development of advanced transition-metal catalysts has opened new pathways for amine synthesis. nih.gov Complexes based on rhodium (Rh) and ruthenium (Ru) are particularly effective in a variety of amination reactions. nih.govnih.gov

Rhodium Catalysis: Rhodium-based catalysts have shown remarkable versatility in C-H amination, allowing for the direct conversion of C-H bonds into C-N bonds. nih.govrsc.orgresearchgate.net They are also effective in hydroamination reactions, which involve the direct addition of an amine N-H bond across a double bond, representing a highly atom-economical process. rsc.org

Ruthenium Catalysis: Ruthenium catalysts are highly efficient for the synthesis of amines via the "hydrogen borrowing" or "acceptorless dehydrogenative coupling" strategy. nih.gov In this process, an alcohol is transiently oxidized in situ to an aldehyde, which then undergoes reductive amination with an amine. The hydrogen "borrowed" from the alcohol is then used to reduce the intermediate imine. This method allows for the synthesis of benzyl(3-methylbutyl)amine directly from benzyl alcohol and 3-methylbutylamine, with water as the only byproduct. Ruthenium catalysts have also been developed for direct asymmetric reductive amination of ketones, providing access to chiral amines. acs.org

The principles of green chemistry are increasingly guiding the optimization of amine synthesis. Reductive amination is often considered a green reaction due to its high atom economy and potential for one-pot execution. wikipedia.orgfrontiersin.org

Key green chemistry considerations include:

Solvent Choice: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or even performing reactions under solvent-free conditions. nih.govgctlc.org

Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones reduces waste. Heterogeneous catalysts that can be easily recovered and recycled are particularly advantageous.

Alternative Feedstocks: The use of renewable resources, such as biomass-derived alcohols and aldehydes, is a key goal for sustainable amine synthesis. rsc.orgrsc.org The hydrogen borrowing methodology is well-suited for this, as it can utilize bio-based alcohols directly. rsc.org

Energy Efficiency: Developing reactions that proceed under milder conditions (lower temperature and pressure) reduces energy consumption.

By integrating these principles, the synthesis of benzyl(3-methylbutyl)amine hydrochloride and related compounds can be made more efficient, cost-effective, and environmentally responsible. acs.org

Industrial-Scale Preparation and Process Development

The large-scale synthesis of benzyl(3-methylbutyl)amine hydrochloride involves robust and efficient chemical processes that can be scaled up for industrial production. Key considerations in this endeavor include maximizing the yield and purity of the final product while maintaining cost-effectiveness and safety.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in the industrial synthesis of benzyl(3-methylbutyl)amine hydrochloride. This process typically involves a systematic study of various reaction parameters to identify the optimal settings for achieving the highest possible yield and purity.

One common synthetic route to N-alkylated benzylamines involves the reaction of a primary benzylamine with an appropriate alkyl halide. researchgate.net In the case of benzyl(3-methylbutyl)amine, this would involve reacting benzylamine with a 3-methylbutyl halide. The choice of base, solvent, and temperature can significantly influence the outcome of this reaction. For instance, using a strong, non-nucleophilic base can help to deprotonate the amine without competing in the alkylation reaction. The solvent's polarity can affect the reaction rate and selectivity, with polar aprotic solvents often being preferred. Temperature control is also crucial, as higher temperatures can lead to side reactions and the formation of impurities.

Another approach is the direct amination of benzyl alcohol, which can be achieved using ammonia (B1221849) sources in the presence of a catalyst. nih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine, followed by reduction of the resulting imine. nih.gov Optimization of this process would involve screening different catalysts, such as those based on nickel, and adjusting parameters like temperature, pressure, and reaction time to maximize the formation of the desired primary amine while minimizing side reactions like hydrogenolysis and double alkylation. nih.gov

The table below illustrates a hypothetical optimization of the N-alkylation of benzylamine with 3-methylbutyl bromide, showcasing how different parameters can affect the yield and purity of the desired product.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 65 | 90 |

| 2 | Cs₂CO₃ | DMF | 80 | 12 | 85 | 95 |

| 3 | NaH | THF | 65 | 8 | 78 | 92 |

| 4 | Cs₂CO₃ | DMF | 100 | 8 | 82 | 88 |

| 5 | Cs₂CO₃ | DMSO | 80 | 12 | 90 | 97 |

This is an interactive data table based on hypothetical research findings for illustrative purposes.

Advanced Purification Techniques in Large-Scale Production

Once the synthesis is complete, the crude benzyl(3-methylbutyl)amine hydrochloride must be purified to meet the stringent requirements for its intended applications. On an industrial scale, this necessitates the use of advanced and scalable purification techniques.

Crystallization is a fundamental and widely used method for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. The choice of solvent is critical and is often determined through solubility studies. For the hydrochloride salt, a common approach is to bubble hydrogen chloride gas through a solution of the free amine in a suitable organic solvent, leading to the precipitation of the pure hydrochloride salt. google.com

Chromatographic techniques, such as column chromatography, are also employed for purification, particularly when dealing with complex mixtures or when very high purity is required. In a large-scale setting, automated flash chromatography systems can be used to process large quantities of material efficiently.

Following purification, the final product is typically dried under vacuum to remove any residual solvents. The purity of the final product is then confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemical Control in Benzyl(3-methylbutyl)amine Hydrochloride Synthesis

When the target molecule contains stereocenters, controlling the stereochemical outcome of the synthesis becomes a paramount objective. This is particularly important in the pharmaceutical industry, where different enantiomers or diastereomers of a chiral drug can have vastly different biological activities.

Enantioselective and Diastereoselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic starting material. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

Diastereoselective synthesis, on the other hand, focuses on controlling the formation of diastereomers. In the context of benzyl(3-methylbutyl)amine hydrochloride, if both the benzyl and the 3-methylbutyl groups contained stereocenters, diastereoselective methods would be employed to favor the formation of one diastereomer over the others.

A common approach to introduce chirality is through the asymmetric reduction of a prochiral imine. For example, the imine formed from benzaldehyde and 3-methylbutylamine could be reduced using a chiral reducing agent to produce the desired enantiomer of benzyl(3-methylbutyl)amine.

Chiral Auxiliary and Catalyst-Based Approaches

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. sigmaaldrich.comtcichemicals.com After the desired stereocenter has been created, the auxiliary is removed. sigmaaldrich.com For the synthesis of a chiral amine, a chiral auxiliary can be attached to the nitrogen atom to control the approach of an incoming group. For instance, α-methylbenzylamine is a well-known chiral auxiliary that has been used in the synthesis of various chiral amines. researchgate.net

Catalyst-based approaches involve the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to asymmetric synthesis. yale.edu Transition metal catalysts complexed with chiral ligands are commonly used for a variety of asymmetric transformations, including hydrogenations and C-N bond-forming reactions. yale.edu For example, the asymmetric hydrogenation of an enamine precursor to benzyl(3-methylbutyl)amine using a chiral rhodium or iridium catalyst could provide a direct route to the enantiomerically pure product.

The development of such stereoselective methods is an active area of research, with the goal of creating more efficient and practical routes to enantiomerically pure compounds. yale.edugoogle.com

Chemical Reactivity and Derivatization Studies

Fundamental Reaction Mechanisms and Pathways

The core reactivity of benzyl(3-methylbutyl)amine can be understood through its behavior in oxidation, reduction, and nucleophilic reactions.

The oxidation of benzylamines is a well-documented transformation that typically leads to the formation of the corresponding imine. Various oxidizing agents can accomplish this, and the mechanism often involves the cleavage of a C-H bond at the benzylic position. For instance, the oxidation of substituted benzylamines by reagents like benzyltrimethylammonium (B79724) tribromide (BTMAB) or cetyltrimethylammonium permanganate (B83412) (CTAP) has been shown to be first-order with respect to both the amine and the oxidizing agent. niscpr.res.inias.ac.in

Kinetic studies, including a significant kinetic isotope effect observed with deuterated benzylamine (B48309) (PhCD₂NH₂), confirm that the rate-determining step is the cleavage of the α-C–H bond. ias.ac.in A proposed mechanism involves the transfer of a hydride ion from the amine's α-carbon to the oxidant, resulting in the formation of a cationic intermediate that quickly loses a proton to form the imine. ias.ac.in

Table 1: Proposed Mechanism for Oxidation of Benzylamines

| Step | Description |

|---|---|

| 1 | The amine attacks the oxidizing species (e.g., Tribromide ion or Permanganate). |

| 2 | A hydride ion is transferred from the benzylic carbon to the oxidant in the rate-determining step, forming a carbocationic intermediate. |

| 3 | The intermediate loses a proton from the nitrogen atom to yield the final imine product. |

More recently, metal-free electrochemical methods have been developed for the selective oxidative cleavage of the benzyl (B1604629) C–N bond in benzylamines, leading to the formation of aldehydes. mdpi.com This process offers a different pathway that avoids the formation of imines as the final product.

While the amine moiety itself is not typically reduced, reduction processes are fundamental to the synthesis of benzyl(3-methylbutyl)amine. The most common method is the reductive amination of benzaldehyde (B42025) with 3-methylbutylamine (isoamylamine). libretexts.org This reaction proceeds in two main stages: the formation of an intermediate imine (or iminium ion) followed by its reduction to the secondary amine. arkat-usa.orgmasterorganicchemistry.com

A variety of reducing agents can be employed, with their selection depending on the desired reaction conditions (one-pot or two-step). Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent, often used after the initial formation of the imine. arkat-usa.orgresearchgate.netias.ac.in For one-pot syntheses where the aldehyde, amine, and reducing agent are mixed, a more selective reagent like sodium cyanoborohydride (NaBH₃CN) is preferred because it selectively reduces the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.comyoutube.com Catalytic hydrogenation using H₂ gas and a metal catalyst like palladium on carbon (Pd/C) is another effective method. youtube.comgoogle.com

Table 2: Common Conditions for Reductive Amination Synthesis of Secondary Benzylamines

| Carbonyl Compound | Amine | Reducing Agent / Catalyst | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Benzaldehyde | Primary Amine | NaBH₄ / Acetic Acid | Benzene or Methanol (B129727) | Two-step process; imine formation followed by reduction. | arkat-usa.org |

| Benzaldehyde | Primary Amine | NaBH₃CN | Methanol | One-pot reaction; selective reduction of iminium ion. | masterorganicchemistry.com |

| Ketone or Aldehyde | Primary Amine | H₂ / Pd/C | Various | Catalytic hydrogenation reduces the intermediate imine. | youtube.com |

The lone pair of electrons on the nitrogen atom makes benzyl(3-methylbutyl)amine a potent nucleophile. This reactivity is central to many of its derivatization reactions. It readily reacts with electrophiles in nucleophilic substitution and addition reactions.

A primary example is the reaction with alkyl halides, such as benzyl bromide. Kinetic studies of the reaction between substituted benzylamines and benzyl bromide in methanol show that the reaction follows a second-order pathway, consistent with an Sₙ2 mechanism. researchgate.net Electron-donating groups on the benzylamine ring increase the reaction rate, while electron-withdrawing groups decrease it, underscoring the nucleophilic role of the amine. researchgate.net However, a significant drawback of direct alkylation with primary or secondary amines is the tendency for overalkylation, where the newly formed secondary or tertiary amine reacts further with the alkyl halide, leading to a mixture of products. masterorganicchemistry.comyoutube.com

The nucleophilic character of benzylamines is also demonstrated in aza-Michael additions to α,β-unsaturated carbonyl compounds. For example, benzylamine can add to acrylates in a conjugate addition fashion to form β-amino esters. mdpi.com Furthermore, enzymatic methods have been developed that leverage the nucleophilic nature of benzylamines for stereoselective C-C bond formation, highlighting the potential for creating chiral molecules. nih.gov

Functionalization and Formation of Substituted Derivatives

N-alkylation introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. While direct alkylation with alkyl halides is possible, more controlled and selective methods are often preferred to avoid polyalkylation. youtube.com A prominent modern approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent in the presence of a metal catalyst. nih.govnih.gov Catalysts based on ruthenium, nickel, or cobalt facilitate the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. organic-chemistry.orgrsc.org

N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically robust and high-yielding. For example, N-alkylation of various amides with benzyl alcohol can be achieved using a Ni/SiO₂–Al₂O₃ catalyst, a reaction that proceeds via a related hydrogen transfer mechanism. researchgate.net

Table 3: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Catalyst | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| N-Alkylation | Amine + Alcohol | Ru or Ni complex | Tertiary Amine | "Borrowing Hydrogen" strategy, atom-economical, produces water as the only byproduct. | nih.govnih.gov |

| N-Alkylation | Amine + Alkyl Halide | None | Tertiary Amine / Quaternary Salt | Prone to overalkylation, often results in a mixture of products. | masterorganicchemistry.comyoutube.com |

| N-Acylation | Amine + Acid Chloride | Base (e.g., Pyridine) | Amide | Generally a high-yield and straightforward transformation. | nih.gov |

Benzyl(3-methylbutyl)amine and related structures serve as key building blocks for a variety of analogues and synthetic intermediates. Derivatization strategies often exploit the fundamental reactivity of the amine to construct more complex scaffolds. For instance, a series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives were synthesized and showed potent antibacterial activity. nih.gov

Three-component reactions are a powerful tool for derivatization. A copper-catalyzed carboamination of styrenes using benzylamines, ureas, and potassium alkyltrifluoroborates allows for the direct synthesis of complex benzylurea (B1666796) derivatives. nih.gov In another example, benzylamines react with triethyl orthoformate and diethyl phosphite (B83602) to generate aminomethylenebisphosphonates, with the reaction outcome depending on the specific conditions and substrates used. mdpi.com These examples demonstrate how the inherent reactivity of the benzylamine moiety can be harnessed in multi-component strategies to rapidly build molecular complexity.

Formation of Hydrochloride Salts and Co-crystals in Chemical Research

The conversion of a free amine, such as benzyl(3-methylbutyl)amine, into its hydrochloride salt is a fundamental and widely utilized acid-base reaction in chemical research and industry. spectroscopyonline.com This transformation is achieved by reacting the amine with hydrochloric acid. youtube.com The lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor, forming a positively charged ammonium (B1175870) cation, which is then ionically bonded to the chloride anion. spectroscopyonline.com

This salt formation is a critical step in many synthetic and purification processes. For instance, the formation of the hydrochloride salt can facilitate the separation of an amine product from a reaction mixture. youtube.com The resulting salt often exhibits significantly different solubility profiles compared to the free base, which can be exploited for purification through extraction or crystallization.

Crystallization and Polymorphism Studies for Process Control

A study on the production of various benzylamine salts highlighted that the choice of solvent can significantly impact crystal size. google.com While aqueous solvents can lead to the formation of microcrystals, the use of alcohol/water mixed solvents has been shown to yield larger, more easily separable crystals. google.com This is a key consideration for the process control of isolating benzyl(3-methylbutyl)amine hydrochloride.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in pharmaceutical and chemical compounds, including amine hydrochlorides. Different polymorphs of the same compound can exhibit different physical properties, such as solubility, melting point, and stability. While no specific polymorphism studies on benzyl(3-methylbutyl)amine hydrochloride are publicly documented, the potential for its existence should be considered during development. The formation of different polymorphs can be influenced by factors such as the crystallization solvent, temperature, and rate of cooling.

Table 1: General Factors Influencing Crystallization and Polymorphism of Amine Hydrochlorides

| Parameter | Influence on Crystallization and Polymorphism |

| Solvent | Affects solubility and can template different crystal packing arrangements, leading to different polymorphs. Mixed solvent systems can be used to control crystal size. google.com |

| Temperature | Influences the rate of nucleation and crystal growth, which can determine the resulting polymorphic form. |

| Rate of Cooling | Rapid cooling often favors the formation of metastable polymorphs, while slow cooling tends to yield the most stable form. |

| Impurities | Can inhibit or promote the growth of specific crystal forms. |

| pH | The pH of the crystallization medium can affect the protonation state of the amine and influence crystal formation. |

Role of Salt Formation in Chemical Stability and Handling

The conversion of amines to their hydrochloride salts is a common strategy to enhance their chemical stability and improve their handling characteristics. nih.gov Free amines, especially those that are liquids or oils at room temperature, can be susceptible to degradation through oxidation or reaction with atmospheric carbon dioxide. rsc.org The formation of a crystalline hydrochloride salt locks the amine into a stable crystal lattice, reducing its exposure to atmospheric reagents and thereby increasing its shelf life.

The stability of the hydrochloride salt itself is also a consideration. While generally stable, some amine hydrochlorides can be hygroscopic, meaning they tend to absorb moisture from the air. This can affect the physical and chemical stability of the material. nih.gov Studies on other amine hydrochlorides have shown that the degree of hygroscopicity can vary significantly depending on the specific molecular structure. nih.gov

Table 2: Comparison of General Properties: Free Amine vs. Hydrochloride Salt

| Property | Typical Characteristic of Free Amine | Typical Characteristic of Hydrochloride Salt |

| Physical State | Often liquid or low-melting solid | Crystalline solid nih.gov |

| Solubility in Water | Variable, often low for larger molecules | Generally higher due to ionic nature youtube.com |

| Chemical Stability | More susceptible to oxidation and reaction with CO2 rsc.org | Generally more stable due to crystalline structure nih.gov |

| Handling | Can be difficult to weigh accurately if liquid; potential for higher vapor pressure | Easier to handle and weigh as a solid; lower vapor pressure nih.gov |

| Melting Point | Generally lower | Generally higher |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of benzyl(3-methylbutyl)amine hydrochloride. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of each proton and carbon atom. For instance, in related N-benzylated compounds, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm, while the benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen exhibit a characteristic singlet or a multiplet depending on coupling. The protons of the 3-methylbutyl group would have distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment.

A hypothetical ¹H NMR spectrum of benzyl(3-methylbutyl)amine hydrochloride would show distinct signals for the aromatic, benzylic, and isoamyl protons. The integration of these signals would correspond to the number of protons in each environment. Similarly, the ¹³C NMR spectrum would provide a unique signal for each carbon atom, with their chemical shifts indicating their electronic environment. For example, data for the related compound N-benzylaniline shows characteristic shifts for the benzylic carbon and the aromatic carbons. rsc.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for Benzyl(3-methylbutyl)amine Hydrochloride

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.35-7.50 (m, 5H) | 128.0-130.0 |

| Benzyl C-H | 4.15 (s, 2H) | 53.0 |

| N-CH₂ | 2.90 (t, 2H) | 48.0 |

| CH₂-CH | 1.65 (m, 2H) | 38.0 |

| CH(CH₃)₂ | 1.80 (m, 1H) | 26.0 |

| CH(CH₃)₂ | 0.95 (d, 6H) | 22.5 |

Note: This table is a hypothetical representation based on typical chemical shifts for similar functional groups.

Two-dimensional (2D) NMR techniques are indispensable for confirming the complex structure of benzyl(3-methylbutyl)amine hydrochloride by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For benzyl(3-methylbutyl)amine hydrochloride, a COSY spectrum would show correlations between the protons of the 3-methylbutyl chain, confirming their connectivity. For example, the N-CH₂ protons would show a correlation to the adjacent CH₂ protons, which in turn would correlate with the methine proton of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's conformation and stereochemistry. In a study on N-benzyl-N-(furan-2-ylmethyl)acetamide, 2D NMR techniques like HSQC and HMBC were instrumental in identifying a hindered cis-trans rotational equilibrium in solution. scielo.br Similar studies on benzyl(3-methylbutyl)amine hydrochloride could reveal preferred conformations around the C-N bonds.

Since benzyl(3-methylbutyl)amine hydrochloride is a chiral molecule if the nitrogen atom is considered a stereocenter, or if a chiral center is introduced, determining its enantiomeric purity and absolute configuration is critical. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful method for this purpose. nih.gov CDAs are enantiomerically pure compounds that react with the amine to form diastereomers. nih.govnih.gov These diastereomers exhibit distinct NMR spectra, allowing for the quantification of each enantiomer. rsc.org

Commonly used CDAs for amines include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogs. rsc.orgacs.org The reaction of a racemic mixture of an amine with a single enantiomer of a CDA produces two diastereomeric amides or salts. The protons and carbons near the newly formed chiral center in these diastereomers will have slightly different chemical shifts in the NMR spectrum, enabling the determination of the enantiomeric excess. acs.orgresearchgate.net More advanced CDAs, such as those based on BINOL, have also been developed for the efficient enantiomeric differentiation of amines via ¹H and ¹⁹F NMR. rsc.org

Mass Spectrometry for Reaction Pathway Elucidation and Intermediate Identification

Mass spectrometry (MS) is a vital tool for verifying the molecular weight of benzyl(3-methylbutyl)amine hydrochloride and for probing its synthesis and degradation pathways.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov During the synthesis of benzyl(3-methylbutyl)amine hydrochloride, for example, via reductive amination of benzaldehyde (B42025) with 3-methylbutylamine, HRMS can be used to monitor the progress of the reaction by identifying the starting materials, intermediates (such as the imine), and the final product. The high mass accuracy of techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry allows for the differentiation between compounds with very similar nominal masses. youtube.com

Table 2: Theoretical Exact Masses of Compounds in a Hypothetical Synthesis of Benzyl(3-methylbutyl)amine Hydrochloride

| Compound Name | Molecular Formula | Theoretical Exact Mass [M+H]⁺ |

| Benzaldehyde | C₇H₆O | 107.0491 |

| 3-Methylbutylamine | C₅H₁₃N | 88.1097 |

| Benzyl(3-methylbutyl)amine | C₁₂H₁₉N | 178.1590 |

| Benzyl(3-methylbutyl)amine Hydrochloride | C₁₂H₂₀ClN | 214.1306 |

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of ions, which can provide structural information and help to elucidate degradation pathways. unt.edu In a typical MS/MS experiment, the protonated molecule of benzyl(3-methylbutyl)amine hydrochloride ([M+H]⁺) would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed in the second mass analyzer.

Studies on the fragmentation of protonated benzylamines have shown that a common fragmentation pathway is the loss of ammonia (B1221849) (NH₃) or an amine. nih.gov For benzyl(3-methylbutyl)amine, a likely fragmentation would be the cleavage of the C-N bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. nih.gov Another possible fragmentation is the loss of the 3-methylbutyl group.

Research on the degradation of benzylamines during chlorination has identified the formation of products such as benzaldehyde and lower-order amines through hydrolysis of an intermediate imine. rsc.org Tandem mass spectrometry would be crucial in identifying these and other degradation products in environmental or stability studies of benzyl(3-methylbutyl)amine hydrochloride. rsc.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. For benzyl(3-methylbutyl)amine hydrochloride, a single-crystal X-ray diffraction study would confirm the connectivity of the atoms and provide detailed information about the conformation of the molecule in the solid state.

The crystal structure would also reveal how the hydrochloride salt is formed, specifically the location of the proton on the nitrogen atom and the interaction of the chloride ion with the ammonium (B1175870) cation. Hydrogen bonding interactions between the ammonium proton and the chloride ion, as well as other potential intermolecular interactions such as π-stacking of the benzyl groups, would be elucidated. nih.gov Studies on the crystal structures of other benzylamine (B48309) hydrochloride derivatives have provided insights into their crystal packing and the influence of substituents on their solid-state properties. biocrick.comresearchgate.net The analysis of crystal structures of related compounds can help in understanding the potential crystal packing and intermolecular interactions of benzyl(3-methylbutyl)amine hydrochloride. nih.gov

Analysis of Hydrogen Bonding Networks in Amine Hydrochloride Salts

In the crystalline lattice of benzyl(3-methylbutyl)amine hydrochloride, as is characteristic for amine hydrochloride salts, the primary intermolecular interaction is the hydrogen bond established between the protonated secondary amine (N⁺-H) and the chloride anion (Cl⁻). This results in the formation of N⁺-H···Cl⁻ hydrogen bonds, which are predominantly electrostatic in nature. cdnsciencepub.comcdnsciencepub.com The charge distribution in the ionized amino group significantly influences the strength and geometry of these bonds. cdnsciencepub.comcdnsciencepub.com

These studies indicate that the N-H bond is elongated upon formation of the hydrogen bond, and the strength of the interaction is reflected in the vibrational spectra. The hydrogen bonding network can range from simple isolated ion pairs to more complex chains or three-dimensional networks, depending on the steric bulk of the substituents on the nitrogen atom and the packing forces within the crystal.

A representative table of expected hydrogen bond parameters, based on studies of similar secondary amine hydrochlorides, is presented below.

| Parameter | Typical Value Range | Significance |

| N-H Bond Length (Å) | 1.02 - 1.05 | Elongation from the typical ~1.01 Å indicates the formation of a hydrogen bond. |

| H···Cl Distance (Å) | 2.0 - 2.3 | A short distance signifies a strong hydrogen bond. |

| N-H···Cl Angle (°) | 160 - 180 | A near-linear angle is indicative of a strong, directional hydrogen bond. |

| N⁺···Cl⁻ Distance (Å) | 3.0 - 3.3 | Represents the overall separation between the cation and anion in the hydrogen-bonded pair. |

Conformational Analysis in Crystalline Forms

While a definitive crystal structure for this specific compound is not publicly documented, conformational analysis of structurally related N-benzylalkylamines provides valuable insights. researchgate.netnih.gov For instance, studies on N-benzylformamide have utilized computational methods to map the potential energy surfaces for rotation around the N-C(sp³) and C(sp³)-C(aryl) bonds, revealing the preferred orientations. researchgate.net In the solid state, it is expected that the molecule will adopt a conformation that minimizes steric hindrance while optimizing the hydrogen bonding network.

The bulky 3-methylbutyl (isoamyl) group and the benzyl group will arrange themselves to reduce steric clash. The conformation around the C2-C3 bond of the butane (B89635) chain in similar molecules often favors a staggered arrangement (anti or gauche) to minimize torsional strain. youtube.com The orientation of the benzyl group relative to the amine function is also crucial. In many N-benzyl compounds, the phenyl ring is not coplanar with the C-N bond, adopting a specific torsion angle to alleviate steric interactions. nih.gov

The table below outlines the key dihedral angles and their likely conformations in the solid state for benzyl(3-methylbutyl)amine hydrochloride, based on established principles of conformational analysis.

| Dihedral Angle | Description | Expected Conformation(s) |

| C(aryl)-C(benzyl)-N-C(alkyl) | Defines the overall arrangement of the benzyl and alkyl groups around the N atom. | Likely to be in a staggered conformation to minimize steric interactions between the bulky groups. |

| C(aryl)-C(aryl)-C(benzyl)-N | Describes the orientation of the phenyl ring relative to the amine group. | A non-planar arrangement is expected to avoid steric clashes. |

| N-C(1)-C(2)-C(3) of the alkyl chain | Determines the conformation of the initial part of the 3-methylbutyl group. | Expected to be in a low-energy staggered (anti or gauche) conformation. |

| C(1)-C(2)-C(3)-C(4) of the alkyl chain | Influences the overall shape and extension of the alkyl substituent. | The relative positions of the methyl groups will favor a conformation that minimizes 1,3-diaxial-like interactions. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the characterization of benzyl(3-methylbutyl)amine hydrochloride. The spectra are rich in information, providing distinct signatures for the various functional groups within the molecule and offering insights into the intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of a secondary amine salt is dominated by features arising from the N⁺H₂ group. spectroscopyonline.comcdnsciencepub.com A very broad and strong absorption band is typically observed in the 3000-2700 cm⁻¹ region, which is attributed to the N⁺-H stretching vibration. spectroscopyonline.com This broadening is a direct consequence of the strong hydrogen bonding with the chloride ion. spectroscopyonline.com Superimposed on this broad envelope may be the C-H stretching vibrations of the aromatic ring and the alkyl chain. spectroscopyonline.com

Another characteristic feature for secondary amine salts is the N⁺H₂ bending (scissoring) vibration, which typically appears in the range of 1620-1560 cm⁻¹. spectroscopyonline.comcdnsciencepub.com This band can be used to distinguish secondary amine salts from primary amine salts, which show two N⁺H₂ bending bands. The presence of the benzyl group will also give rise to characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations in the lower wavenumber region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the N⁺-H stretching vibration is often weak in the Raman spectrum, other functional groups can be clearly identified. Aromatic ring vibrations, particularly the ring breathing mode, typically give rise to a strong and sharp band. The C-H stretching vibrations of both the aromatic and aliphatic portions of the molecule are also readily observed. The skeletal vibrations of the carbon framework, including C-C stretching and bending modes, appear in the fingerprint region of the spectrum.

The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of benzyl(3-methylbutyl)amine hydrochloride. These techniques can be used for routine identification, purity assessment, and for monitoring chemical reactions involving this compound by observing the appearance or disappearance of characteristic bands.

The following table summarizes the expected key vibrational frequencies for benzyl(3-methylbutyl)amine hydrochloride.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| N⁺H₂ | Stretching | 3000 - 2700 | Weak | Strong, Very Broad (IR) |

| N⁺H₂ | Bending (Scissoring) | 1620 - 1560 | Medium | Medium to Strong (IR) |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H | Stretching | 2960 - 2850 | 2960 - 2850 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 | Medium to Strong |

| C-N | Stretching | 1250 - 1020 | Medium | Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Weak | Strong (IR) |

This detailed spectroscopic and structural characterization provides a fundamental understanding of the chemical nature of benzyl(3-methylbutyl)amine hydrochloride, which is essential for its application in research and synthesis.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) are widely used to analyze molecular orbitals, electron density, and electrostatic potential, which collectively determine the molecule's chemical nature. nih.govbohrium.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. irjweb.commdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Conversely, a large energy gap indicates high stability and lower reactivity. irjweb.com

In computational studies of benzylamine (B48309) derivatives, the HOMO is often located on the aromatic ring and the amine group, indicating these are the primary sites for donating electrons. The LUMO is typically distributed over the benzyl (B1604629) ring. nih.govresearchgate.net This distribution helps in predicting how the molecule will interact with other reagents.

Global reactivity descriptors can be calculated from HOMO and LUMO energies to quantify chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov A "soft" molecule, characterized by a low chemical hardness value, generally has a small energy gap and is more reactive. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for a Benzylamine Derivative

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.26751 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.18094 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 0.08657 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 0.04 |

| Chemical Potential (μ) | The "escaping tendency" of electrons from a species | -0.22 |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons | 0.58 |

| Chemical Softness (S) | Reciprocal of chemical hardness | 11.55 eV-1 |

| Data derived from a DFT study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a related benzylamine derivative, and serves as an illustrative example of the types of parameters calculated. nih.gov |

Density Functional Theory (DFT) is a robust computational method for investigating reaction mechanisms. researchgate.net It is used to calculate the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. researchgate.netchemrxiv.org The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or 6-311+G(d,p), can accurately model the geometries and energies of these species. researchgate.netepstem.netresearchgate.net For reactions involving benzylamine derivatives, DFT can elucidate pathways such as N-alkylation, acylation, or oxidation. For instance, in studying hydrogen abstraction from a molecule like benzyl alcohol, DFT calculations show that abstraction from the methyl group is more energetically favorable than from other positions. researchgate.net

The process involves:

Geometry Optimization: Finding the lowest energy structure for reactants, products, and intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. This is often the most computationally intensive step.

Frequency Calculation: Verifying the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: Determining the relative energies, including the activation energy (the difference in energy between the reactant and the transition state), which is essential for predicting reaction rates. chemrxiv.org

These studies provide a detailed, step-by-step view of chemical transformations that is often difficult to obtain through experimental means alone. aun.edu.eg

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations describe the static electronic structure of a molecule, molecular dynamics (MD) simulations provide insights into its dynamic behavior. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, offering a view of molecular flexibility, conformational changes, and thermal motions. nih.govmdpi.com

The simulation process typically involves:

Defining a force field (e.g., GAFF, UFF), which is a set of parameters and equations that describe the potential energy of the system. mdpi.com

Placing the molecule in a simulation box, often with solvent molecules like water, under periodic boundary conditions. researchgate.net

Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the molecule to sample a representative range of its possible conformations.

This analysis is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules.

Computational Prediction of Chemical Behavior and Intermolecular Interactions

Computational methods are invaluable for predicting how a molecule will interact with its environment. mdpi.comnih.gov These interactions govern properties such as solubility, crystal packing, and biological activity. For benzyl(3-methylbutyl)amine hydrochloride, key interactions include hydrogen bonding (involving the amine proton and the chloride ion), van der Waals forces (especially from the benzyl and 3-methylbutyl groups), and π-stacking interactions involving the aromatic ring. mdpi.com

One powerful tool for this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP is calculated using DFT and mapped onto the molecule's electron density surface. orientjchem.org It visually identifies the electron-rich and electron-poor regions of a molecule.

Negative Potential (Red/Yellow): Electron-rich regions, such as those around electronegative atoms (like nitrogen), are sites for electrophilic attack and hydrogen bond acceptance. orientjchem.org

Positive Potential (Blue): Electron-poor regions, typically around hydrogen atoms attached to electronegative atoms (like the N-H+ group), are sites for nucleophilic attack and hydrogen bond donation. orientjchem.org

Other advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can further characterize and visualize weak non-covalent interactions, providing quantitative data on bond strengths and types. wsu.edu These computational approaches can predict how molecules will arrange themselves in a solid state or how they will bind to a biological target, guiding further experimental work. wsu.edunih.gov

Table 2: Summary of Computationally Analyzed Intermolecular Interactions

| Interaction Type | Description | Relevant Molecular Features | Computational Method |

| Ionic Interaction | Electrostatic attraction between the positively charged ammonium (B1175870) group and the chloride anion. | -NH2+- group, Cl- ion | DFT, MEP |

| Hydrogen Bonding | Donation of the ammonium proton to a hydrogen bond acceptor (e.g., the chloride ion or a solvent molecule). | -NH2+- group | DFT, QTAIM, RDG |

| π-π Stacking | Interaction between the aromatic rings of two molecules. | Benzyl group | DFT, Crystal Packing Analysis |

| Van der Waals Forces | Weak, non-specific attractions arising from temporary fluctuations in electron density. | Benzyl and 3-methylbutyl groups | MD, Force Field Calculations |

Analytical Methodologies for Chemical Purity and Detection

Chromatographic Method Development for Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstone for assessing the purity of benzyl(3-methylbutyl)amine hydrochloride. These methods offer high resolution and sensitivity, making them ideal for separating the main compound from any process-related impurities.

The development of a robust HPLC method for benzyl(3-methylbutyl)amine hydrochloride would typically involve a reversed-phase approach. sielc.comresearchgate.net A C18 or similar hydrophobic stationary phase is commonly employed for the separation of amines. The mobile phase is often a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The pH of the mobile phase is a critical parameter to control the retention and peak shape of the amine, with an acidic pH often being optimal. sielc.com Detection can be achieved using a UV detector, as the benzyl (B1604629) group in the molecule provides a chromophore. sielc.com For enhanced sensitivity and selectivity, especially in complex matrices, a fluorescence detector can be used after derivatization, or a mass spectrometer (LC-MS) can be employed. rsc.orgnih.gov

Gas chromatography is another powerful tool, particularly for volatile amines. labrulez.commdpi.com However, due to the relatively high boiling point and potential for thermal degradation of benzyl(3-methylbutyl)amine hydrochloride, derivatization is often necessary to improve its volatility and chromatographic behavior. jfda-online.com Common derivatizing agents for amines include acylating, silylating, or alkylating reagents. jfda-online.com The choice of a suitable capillary column, such as one with a mid-polarity stationary phase like a 5% phenyl-polysiloxane, is crucial for achieving good separation. gdut.edu.cn Flame Ionization Detection (FID) is a common choice for quantification, while Mass Spectrometry (GC-MS) provides definitive identification of the compound and its impurities. gdut.edu.cnnih.gov

Table 1: Hypothetical HPLC Method Parameters for Benzyl(3-methylbutyl)amine hydrochloride Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Method Validation for Quantitative Analysis of Synthetic Batches

Once a chromatographic method is developed, it must be rigorously validated to ensure its suitability for the quantitative analysis of synthetic batches of benzyl(3-methylbutyl)amine hydrochloride. nih.govd-nb.info Method validation is performed according to established guidelines and typically includes the assessment of the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net A linear relationship is typically demonstrated by a correlation coefficient (r²) of >0.99. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the recovery is calculated. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Hypothetical Method Validation Data for Quantitative HPLC Analysis

| Validation Parameter | Result |

| Linearity (Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Robustness | Unaffected by minor changes in pH, flow rate, and temperature |

Separation and Quantification of Process-Related Impurities

During the synthesis of benzyl(3-methylbutyl)amine hydrochloride, various process-related impurities may be formed. These can include starting materials, intermediates, by-products, and degradation products. google.comgoogle.com The validated chromatographic methods are essential for the separation and quantification of these impurities.

The HPLC and GC methods developed for purity assessment are often capable of separating the main compound from its key impurities. acs.org By comparing the chromatogram of the sample to that of a reference standard, impurities can be identified based on their retention times. The concentration of these impurities can be determined using various quantification methods, such as the area normalization method or by using reference standards for each specific impurity if available. For unknown impurities, a relative response factor may be used for estimation. The control of these impurities is critical to ensure the quality and safety of the final product.

Electrochemical Analysis in Chemical Systems

Electrochemical methods offer a sensitive and selective alternative for the detection and quantification of benzyl(3-methylbutyl)amine hydrochloride. nih.gov The amine functional group in the molecule is electrochemically active and can be oxidized at a suitable electrode surface. nih.govacs.org

Cyclic voltammetry can be used to study the electrochemical behavior of the compound and to determine its oxidation potential. nih.gov This information is then used to develop quantitative amperometric or voltammetric methods. Techniques such as differential pulse voltammetry or square-wave voltammetry can provide very low detection limits. The working electrode is a critical component, and various materials such as glassy carbon, platinum, or gold can be used. researchgate.net Chemical modification of the electrode surface can further enhance the selectivity and sensitivity of the method.

Advanced Titrimetric and Spectrophotometric Procedures for Chemical Quantification

While chromatographic methods are preferred for their specificity, titrimetric and spectrophotometric procedures can be used for the quantification of benzyl(3-methylbutyl)amine hydrochloride, particularly in bulk drug analysis where high concentrations are expected.

Titrimetric Methods: As benzyl(3-methylbutyl)amine is a basic compound, it can be quantified by acid-base titration. uomustansiriyah.edu.iq For the hydrochloride salt, a non-aqueous titration is often employed. The sample is dissolved in a suitable non-aqueous solvent, such as a mixture of glacial acetic acid and acetic anhydride, and titrated with a standardized solution of a strong acid in a non-aqueous solvent, like perchloric acid in dioxane. researchgate.net The endpoint can be detected potentiometrically or by using a visual indicator. researchgate.net The analysis of the hydrochloride salt can also be performed by titrating the chloride ion using a standardized solution of silver nitrate (B79036) (argentometric titration).

Spectrophotometric Methods: UV-Vis spectrophotometry can be a simple and rapid method for the quantification of benzyl(3-methylbutyl)amine hydrochloride in solutions. The presence of the benzyl group results in UV absorbance, with a characteristic maximum absorption wavelength that can be used for quantification based on Beer-Lambert's law. sielc.com Derivative spectrophotometry can be employed to enhance the resolution of the analyte from interfering substances. ejournal.bynih.gov

For amines that lack a strong chromophore or for enhanced sensitivity, derivatization with a chromogenic or fluorogenic reagent can be performed prior to spectrophotometric or spectrofluorometric measurement. nih.gov

Synthetic Applications As a Chemical Intermediate and Building Block

Precursor in Complex Organic Molecule Synthesis

The application of benzyl(3-methylbutyl)amine hydrochloride as a precursor in the synthesis of complex organic molecules is primarily centered on the reactivity of its parent amine, N-benzyl-3-methylbutylamine. The hydrochloride salt serves as a stable, crystalline solid that can be easily handled and stored, from which the free amine can be readily liberated for use in subsequent reactions.

Preparation of Chiral Building Blocks and Chiral Auxiliaries

The temporary incorporation of a chiral group to guide the stereochemical outcome of a reaction is a fundamental concept in asymmetric synthesis, with chiral auxiliaries playing a pivotal role. organic-chemistry.orgbeilstein-journals.org While benzyl(3-methylbutyl)amine itself is not chiral, it can be utilized in diastereoselective syntheses. For instance, chiral amines are known to be effective in resolving racemic mixtures of carboxylic acids through the formation of diastereomeric salts. organic-chemistry.org

Although direct evidence for the use of benzyl(3-methylbutyl)amine hydrochloride in preparing separate chiral building blocks is limited in the reviewed literature, the principles of diastereoselective reactions suggest its potential. For example, if a chiral center were introduced into the molecule, for instance at the benzylic position, the resulting chiral secondary amine could be employed to induce stereoselectivity in subsequent reactions. beilstein-journals.org

Role in Multicomponent Reactions (e.g., Petasis Reaction Derivatives)

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. The Petasis reaction, a prominent MCR, involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. organic-chemistry.orgosi.lv This reaction is known to be effective with secondary amines, including those with steric bulk. osi.lvnih.gov

The N-benzyl-3-methylbutylamine, derived from its hydrochloride salt, is a suitable candidate for the amine component in the Petasis reaction. The general scheme involves the condensation of the secondary amine with an aldehyde to form an iminium ion, which then reacts with a vinyl or aryl boronic acid. osi.lv This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives. osi.lv The bulky 3-methylbutyl group on the nitrogen atom could influence the stereochemical outcome of the reaction, particularly when chiral aldehydes or boronic acids are employed. organic-chemistry.org

Table 1: Potential Components for Petasis Reaction Involving N-Benzyl-3-methylbutylamine

| Amine Component | Carbonyl Component | Boronic Acid Component | Potential Product Class |

| N-Benzyl-3-methylbutylamine | Glyoxylic acid | Arylboronic acid | N-Benzyl-N-(3-methylbutyl)arylglycines |

| N-Benzyl-3-methylbutylamine | Formaldehyde | Vinylboronic acid | N-Benzyl-N-(3-methylbutyl)allylamines |

| N-Benzyl-3-methylbutylamine | Substituted Aldehyde | Heteroarylboronic acid | Substituted N-benzyl-N-(3-methylbutyl)amines |

Contribution to Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the production of specialty chemicals such as pharmaceuticals and agrochemicals. Benzyl(3-methylbutyl)amine hydrochloride can serve as a valuable building block in this sector. For example, N-benzyl phenethylamines are a class of compounds investigated for their activity as serotonin (B10506) receptor agonists. nih.govharvard.edu The synthesis of such compounds often involves the reductive amination of a phenethylamine (B48288) with a substituted benzaldehyde (B42025), a reaction pathway where N-benzyl-3-methylbutylamine could be employed. nih.gov

Furthermore, the synthesis of active pharmaceutical ingredients (APIs) often relies on the use of versatile building blocks. beilstein-journals.orgbeilstein-journals.org The structural motif of a substituted benzylamine (B48309) is present in numerous bioactive molecules. While direct examples citing the use of benzyl(3-methylbutyl)amine hydrochloride in the synthesis of specific commercial drugs were not prominent in the surveyed literature, its potential as a precursor for generating libraries of compounds for drug discovery is evident. harvard.edu

Use in Specific Synthetic Transformations (e.g., Benzylamine as a "Protected Nitrogen" Source)

The N-benzyl group is a widely used protecting group for primary and secondary amines in organic synthesis due to its general stability and ease of removal under various conditions. organic-chemistry.org In the context of benzyl(3-methylbutyl)amine, the benzyl (B1604629) group can be considered a "protected nitrogen" source, allowing the 3-methylbutylamino moiety to be introduced into a molecule, with the benzyl group being removed at a later stage to reveal a secondary amine.

Table 2: Common Methods for N-Benzylation and N-Debenzylation

| Transformation | Reagents and Conditions |

| N-Benzylation | Benzyl bromide, base (e.g., K2CO3), solvent (e.g., CH3CN) |

| Reductive amination: Benzaldehyde, reducing agent (e.g., NaBH4), solvent (e.g., MeOH) | |

| N-Debenzylation | Catalytic Hydrogenation: H2, Pd/C, solvent (e.g., EtOH) |

| Catalytic Transfer Hydrogenation: Ammonium (B1175870) formate, Pd/C, solvent (e.g., MeOH) acs.org | |

| Oxidative Cleavage: Varies depending on substrate |

The use of benzyl(3-methylbutyl)amine as a protected form of 3-methylbutylamine allows for selective reactions at other sites of a complex molecule before the secondary amine is unmasked for further functionalization.

Environmental Chemistry and Abiotic Fate

Chemical Degradation Pathways in Abiotic Environments

Abiotic degradation processes are critical in determining the persistence of a chemical in the environment. These pathways include photodegradation, hydrolysis, and oxidation.

Photodegradation Mechanisms in Aqueous Systems

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In aqueous environments, this can occur through direct absorption of solar radiation or indirect mechanisms involving photosensitizing agents naturally present in water bodies (e.g., dissolved organic matter). Research in this area would need to quantify the rate of degradation under simulated solar light, identify the resulting transformation products, and elucidate the reaction mechanisms.

Hydrolysis and Oxidation in Non-Biological Media

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on the pH of the surrounding medium. Oxidation processes, driven by reactive species such as hydroxyl radicals, also contribute to the transformation of organic compounds in the environment. Studies would be required to determine the half-life of benzyl(3-methylbutyl)amine hydrochloride under a range of environmentally relevant pH and oxidative conditions.

Sorption and Mobility Studies in Environmental Matrices (Non-Biological)

The mobility of a chemical in the environment is largely governed by its tendency to sorb to soil, sediment, and other particulate matter. This behavior is typically quantified by the soil-water partition coefficient (Koc). To assess the mobility of benzyl(3-methylbutyl)amine hydrochloride, laboratory experiments using various soil and sediment types would be necessary. Such studies would provide data to predict its potential for leaching into groundwater or transport in surface waters.

Analytical Detection in Abiotic Environmental Samples

The development of sensitive and specific analytical methods is a prerequisite for monitoring the presence and concentration of any compound in the environment. For benzyl(3-methylbutyl)amine hydrochloride, this would likely involve techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). Method validation would require performance of spike and recovery experiments in various environmental matrices, such as water and soil, to establish limits of detection and quantification.

In the absence of specific research on benzyl(3-methylbutyl)amine hydrochloride, the following table remains unpopulated but illustrates the type of data that would be presented had it been available in the literature.

Table 1: Summary of Environmental Fate Data for Benzyl(3-methylbutyl)amine Hydrochloride

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Photodegradation Half-Life | Data not available | ||